PAL-545 HCl
Description
Properties
CAS No. |
1379932-98-5 |
|---|---|
Molecular Formula |
C12H16ClFN2 |
Molecular Weight |
242.72 |
IUPAC Name |
1-(5-Fluoro-1H-indol-3-ylmethyl)-propylamine hydrochloride |
InChI |
InChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-4-3-9(13)6-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H |
InChI Key |
JVSAWYHOYJHIQP-UHFFFAOYSA-N |
SMILES |
NC(CC1=CNC2=C1C=C(F)C=C2)CC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAL-545 HCl; PAL545 HCl; PAL 545 HCl; PAL-545 Hydrochloride; PAL545 Hydrochloride; PAL 545 Hydrochloride; |
Origin of Product |
United States |
Compound Categorization and Research Identity of Pal 545 Hcl
Research Nomenclature and Chemical Entity Status
PAL-545 HCl is a research chemical identified by several nomenclatures. Its primary research code is PAL-545, with "HCl" indicating it is the hydrochloride salt form. wikipedia.org Chemically, it is known as 5-fluoro-α-ethyltryptamine (5-Fluoro-AET) and more formally by its IUPAC name: 1-(5-fluoro-1H-indol-3-yl)butan-2-amine hydrochloride. wikipedia.orgdrugbank.com
This compound is recognized within chemical databases and for research purposes under the CAS Number 1379932-98-5 for its hydrochloride form. nih.gov The base compound, 5-Fluoro-AET, has the CAS Number 1380137-98-3. wikipedia.org As a distinct chemical entity, it is characterized by its specific molecular structure and properties, which have been documented in scientific literature and chemical supplier databases.
| Identifier | Value |
| Research Code | This compound |
| Systematic Name | 1-(5-fluoro-1H-indol-3-yl)butan-2-amine hydrochloride |
| Common Name | 5-fluoro-α-ethyltryptamine HCl (5-Fluoro-AET HCl) |
| CAS Number | 1379932-98-5 (HCl salt) |
| Molecular Formula | C₁₂H₁₅FN₂ · HCl |
| Molecular Weight | 242.72 g/mol |
Classification within Monoamine Releasing Agents (MRAs)
This compound is classified as a monoamine releasing agent (MRA), a class of drugs that induces the release of monoamine neurotransmitters from presynaptic neurons into the synapse. wikipedia.orgwikipedia.org This action increases the extracellular concentrations of these neurotransmitters. MRAs typically function by interacting with monoamine transporters—such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—and causing them to reverse their direction of transport. wikipedia.org
Specifically, PAL-545 is characterized as a potent dual serotonin–dopamine releasing agent (SDRA). wikipedia.orgwikipedia.org Research findings from studies on rat brain synaptosomes have quantified its activity. The half-maximal effective concentration (EC₅₀) values for monoamine release were determined to be 36.6 nM for serotonin (5-HT) and 150 nM for dopamine (DA). wikipedia.orgnih.gov In contrast, its potency for releasing norepinephrine (NE) is significantly lower, with an EC₅₀ value of 5,334 nM. wikipedia.orgnih.gov This profile indicates a high selectivity for inducing the release of serotonin and dopamine over norepinephrine. wikipedia.orgnih.gov
In addition to its primary action as a releaser, PAL-545 also functions as an agonist of the serotonin 5-HT₂A receptor, with a reported EC₅₀ of 246 nM and an Eₘₐₓ of 87%. wikipedia.org
| Monoamine Release Profile of PAL-545 | EC₅₀ (nM) in Rat Brain Synaptosomes |
| Serotonin (5-HT) | 36.6 |
| Dopamine (DA) | 150 |
| Norepinephrine (NE) | 5,334 |
| 5-HT₂A Receptor Activity of PAL-545 | Value (nM) |
| EC₅₀ | 246 |
| Eₘₐₓ | 87% |
Relationship to Other Indole-Derived Neurotransmitter Modulators
This compound belongs to the tryptamine (B22526) family, a class of indole-based compounds. wikipedia.org Its structure is derived from the core tryptamine scaffold, which is also the basis for the neurotransmitter serotonin and numerous other psychoactive compounds. PAL-545 is specifically an α-ethylated tryptamine, a modification known to influence pharmacological activity. nih.gov
Its chemical structure places it in close relation to other substituted tryptamines that modulate monoamine systems. The key structural features of PAL-545 are the indole (B1671886) ring, an ethyl group at the alpha position of the ethylamine (B1201723) side chain, and a fluorine atom at the 5-position of the indole nucleus. These features distinguish it from related compounds and determine its specific pharmacological profile.
For instance, it is a direct analogue of α-ethyltryptamine (αET), differing by the addition of a fluorine atom. wikiwand.com It is also closely related to other halogenated α-alkyltryptamines studied for their monoamine releasing properties, such as:
5-chloro-α-methyltryptamine (PAL-542) : Another selective serotonin-dopamine releasing agent. wikipedia.org
5-fluoro-α-methyltryptamine : The α-methyl analogue of PAL-545, which also acts as a potent dopamine and serotonin releaser. nih.gov
Synthetic Methodologies and Chemical Derivatization of Pal 545 Hcl
General Synthetic Strategies for Indole-Based Neurotransmitter Analogs
The construction of indole-based analogs involves established and versatile chemical reactions. The indole (B1671886) ring itself is a common feature in neurotransmitters like serotonin (B10506), making its derivatives prime candidates for neurological research. researchgate.netwikipedia.org The synthesis of these analogs generally focuses on two parts: the formation of the core indole nucleus and the subsequent introduction or modification of a side chain at the C3-position to mimic the ethylamine (B1201723) chain of tryptamines.
Several classical methods are employed for synthesizing the indole ring itself:
Fischer Indole Synthesis: Developed in 1883, this is one of the most reliable methods for generating indoles substituted at the 2- and/or 3-positions. wikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.
Leimgruber–Batcho Indole Synthesis: This method is noted for its high efficiency and yield in producing both indole and its substituted derivatives. wikipedia.org
Pictet–Spengler Reaction: This reaction is a cornerstone in the synthesis of many indole alkaloids. whiterose.ac.uk It consists of two main steps: the condensation of an electron-rich aromatic amine with an aldehyde to form an iminium intermediate, followed by an intramolecular electrophilic attack on the aromatic ring to yield β-carboline products. whiterose.ac.uk Enzymes that catalyze this reaction, known as Pictet-Spenglerases, are crucial in nature for introducing chirality with the formation of an asymmetric C-C bond. whiterose.ac.uk
Once the indole nucleus is formed, a key step for neurotransmitter analogs is the introduction of a side chain, typically at the C3 position. For a compound like PAL-545, this would involve creating a bond between the indole-C3 and the nitrogen-containing propyl group. This can be achieved through various reactions, including Mannich-type reactions or reductive amination of an indole-3-aldehyde derivative. nih.gov
| Synthetic Strategy | Description | Applicability for Indole Analogs |
|---|---|---|
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a substituted indole. wikipedia.org | Widely used for creating indoles with various substitutions on the benzene (B151609) and pyrrole (B145914) rings. wikipedia.org |
| Leimgruber–Batcho Synthesis | An efficient, high-yielding method for synthesizing indole and its derivatives. wikipedia.org | Suitable for generating a diverse range of substituted indole precursors. wikipedia.org |
| Pictet–Spengler Reaction | Condensation of an indole ethylamine (e.g., tryptamine) with an aldehyde or ketone, leading to a tetrahydro-β-carboline. whiterose.ac.uk | Fundamental for synthesizing many indole alkaloids and related structures, often establishing key stereocenters. whiterose.ac.uk |
Stereochemical Considerations in PAL-545 HCl Synthesis
Stereochemistry is a critical aspect of drug design and synthesis, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities. In the structure of this compound, a chiral center exists at the carbon atom of the propylamine (B44156) side chain that is directly bonded to the nitrogen atom. The specific three-dimensional arrangement (conformation and configuration) of the atoms around this center is crucial. researchgate.netwomengovtcollegevisakha.ac.in
The synthesis of a single, desired stereoisomer (enantiomer or diastereomer) is a significant challenge. General approaches to address this include:
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to guide the reaction towards the formation of one specific stereoisomer.
Chiral Resolution: This technique involves synthesizing a racemic mixture (an equal mix of both enantiomers) and then separating them. This can be done, for example, by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.
Use of Chiral Precursors: The synthesis can start from a commercially available, enantiomerically pure building block that already contains the desired stereocenter.
While the specific stereochemistry of PAL-545 is not detailed in the provided context, any comprehensive synthesis would need to control the configuration at its chiral center to ensure the production of the biologically active isomer and to conduct thorough structure-activity relationship (SAR) studies. sci-hub.seresearchgate.net
Advanced Synthetic Techniques for Analog Preparation, including Biocatalytic Methods
Modern synthetic chemistry has moved towards more efficient, selective, and environmentally friendly methods. For the preparation of complex molecules like indole alkaloids and their analogs, several advanced techniques are employed.
Biocatalytic Methods: Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. ukri.org This approach is highly valued for its exceptional chemo- and enantioselectivity, often under mild reaction conditions. rsc.org For alkaloid synthesis, chemo-enzymatic strategies are particularly powerful. researchgate.net Key strategies include:
Preparation of Chiral Building Blocks: Enzymes are used to create enantiomerically pure intermediates, which are then converted into the final target molecule through chemical steps. rsc.org
Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. rsc.org Lipases are commonly used for this purpose. rsc.org
Direct Asymmetric C-C or C-N Bond Formation: Enzymes like Pictet-Spenglerases can directly catalyze the key bond-forming reaction to create the chiral center with high stereoselectivity. whiterose.ac.ukrsc.org Researchers aim to engineer these enzymes to accept a wider range of substrates, thereby enabling the synthesis of novel "unnatural" indole alkaloids. ukri.org
Photoredox Catalysis: This technique has emerged as a powerful tool for chemical synthesis, using visible light to initiate reactions via single electron transfer (SET) processes. acs.org It allows for the generation of highly reactive radical species under mild conditions. acs.org This method has been successfully applied to the synthesis of diverse indole alkaloids by triggering complex cascade reactions, enabling the formation of multiple chemical bonds and assembling complex molecular architectures in an economical and "green" manner. acs.org
| Advanced Technique | Principle | Advantages for Analog Synthesis |
|---|---|---|
| Biocatalysis | Uses enzymes to catalyze chemical reactions. ukri.org | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.org Enables asymmetric synthesis and kinetic resolution. rsc.org |
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates via single electron transfer. acs.org | Access to unique reaction pathways, mild conditions, enables complex cascade reactions for efficient molecule construction. acs.org |
Precursor Chemistry and Intermediate Derivatization for Research Purposes
To explore the structure-activity relationships (SAR) of a compound like PAL-545, medicinal chemists synthesize a library of related analogs by systematically modifying different parts of the molecule. sci-hub.se This is achieved through the strategic use of various precursors and the derivatization of key intermediates.
For PAL-545, the key precursors are a 5-fluoro-1H-indole scaffold and a propylamine moiety. Analog synthesis can proceed by:
Varying the Indole Substitution: Instead of 5-fluoro-1H-indole, one could use indole precursors with different substituents (e.g., chloro, bromo, methoxy, methyl) at the 5-position, or at other positions (4, 6, or 7) on the benzene ring. This allows for the investigation of how electronic and steric properties of the substituent affect biological activity.
Modifying the Side Chain: The propylamine side chain can be altered. Different amines can be used in the coupling reaction to change the length, branching, or nature of the alkyl group attached to the nitrogen. nih.gov For example, ethylamine, butylamine, or cyclic amines could be used to generate a diverse set of analogs.
Derivatization of Intermediates: During the synthesis, key intermediates can be isolated and subjected to further chemical reactions. For instance, an indole intermediate could be halogenated or functionalized in other ways before the final side chain is attached. ukri.org Automated derivatization systems can also be employed to create large sample series for profiling with high reproducibility. palsystem.com
This systematic derivatization allows researchers to map out the chemical features essential for the desired pharmacological effect. ijpsr.comnih.gov
Molecular Mechanism of Action: in Vitro and Cellular Studies of Pal 545 Hcl
Interaction with Plasma Membrane Monoamine Transporters (MATs)
PAL-545 acts as a substrate for plasma membrane monoamine transporters (MATs). wikipedia.org Rather than simply blocking the reuptake of neurotransmitters, it is transported into the presynaptic neuron by these proteins. wikipedia.org This process leads to a reversal in the direction of transporter function, causing the efflux of monoamine neurotransmitters from the cytoplasm into the synaptic cleft. wikipedia.org This mechanism is characteristic of a class of compounds known as monoamine releasing agents (MRAs). wikipedia.org
In vitro assays using rat brain synaptosomes have quantified the potency of PAL-545 in inducing the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).
PAL-545 is a potent substrate for the dopamine transporter, inducing the release of dopamine with a half-maximal effective concentration (EC₅₀) of 150 nM. wikipedia.orgwikiwand.com This action classifies it as a significant dopamine releasing agent. wikipedia.org
The compound shows its highest potency at the serotonin transporter. It stimulates serotonin efflux with an EC₅₀ value of 36.6 nM. wikipedia.orgwikiwand.com This makes it a particularly powerful serotonin releasing agent, with a potency approximately four times greater for serotonin release than for dopamine release. mental-health-matters.org
In contrast to its effects on DAT and SERT, PAL-545 is significantly less effective at inducing norepinephrine release. The EC₅₀ value for norepinephrine efflux is 5,334 nM. wikipedia.orgwikiwand.com This indicates a roughly 35-fold selectivity for dopamine release over norepinephrine release and a much higher selectivity for serotonin release over norepinephrine release. wikipedia.orgmental-health-matters.org
Table 1: Monoamine Release Potency of PAL-545 This table displays the half-maximal effective concentration (EC₅₀) values for PAL-545-induced monoamine release in rat brain synaptosomes. wikipedia.orgwikiwand.com Lower values indicate higher potency.
| Transporter | Neurotransmitter | EC₅₀ (nM) |
| SERT | Serotonin | 36.6 |
| DAT | Dopamine | 150 |
| NET | Norepinephrine | 5,334 |
Characterization of Non-Vesicular Cytoplasmic Monoamine Efflux Mechanisms
The primary mechanism by which PAL-545 induces neurotransmitter release is through transporter-mediated efflux from the non-vesicular cytoplasmic pool. wikipedia.org As a substrate for MATs, PAL-545 is carried into the presynaptic terminal. wikipedia.org This action promotes a conformational change in the transporter protein, causing it to externalize and release monoamines from the cytoplasm into the synapse. wikipedia.org This process is distinct from synaptic vesicle exocytosis and is often referred to as reverse transport. wikipedia.org Additionally, PAL-545 has been identified as a potent inhibitor of monoamine oxidase A (MAO-A) with a half-maximal inhibitory concentration (IC₅₀) of 2,480 nM. wikipedia.org By inhibiting the primary enzyme responsible for the degradation of cytoplasmic monoamines, this action would increase the size of the cytoplasmic pool available for release via the transporters. nih.gov
Modulation of Vesicular Monoamine Transporter 2 (VMAT2) Function
While direct studies on PAL-545's interaction with the vesicular monoamine transporter 2 (VMAT2) are not extensively detailed in the available literature, the actions of related tryptamines and other monoamine releasing agents provide a likely model. Many MRAs can interact with VMAT2, which is responsible for pumping cytoplasmic monoamines into synaptic vesicles for storage. wikipedia.org This interaction can involve inhibition or even reversal of VMAT2 function, leading to an increase in the cytoplasmic concentration of monoamines and a depletion of vesicular stores. wikipedia.org For example, other hallucinogenic tryptamines have been shown to act as substrates for VMAT2. nih.gov Such an action by PAL-545 would synergize with its MAO-A inhibition to further elevate cytoplasmic neurotransmitter levels, making more substrate available for transporter-mediated efflux.
Indirect Monoamine Receptor Agonism Associated with Neurotransmitter Release
By triggering the release of serotonin and dopamine from presynaptic neurons, PAL-545 leads to a significant increase in the extracellular concentrations of these neurotransmitters. wikipedia.org The elevated levels of serotonin and dopamine in the synapse then bind to and activate their respective postsynaptic and presynaptic receptors. This functional outcome is described as indirect monoamine receptor agonism, as the effect is mediated by the released endogenous neurotransmitters rather than the drug binding directly to the postsynaptic receptor in all cases. wikipedia.org It is noteworthy, however, that PAL-545 has also been shown to possess activity as a direct agonist at the serotonin 5-HT₂A receptor, with an EC₅₀ of 246 nM. wikipedia.org
Cellular Uptake and Intracellular Distribution Mechanisms in Model Systems
Currently, there is no specific information available in the scientific literature detailing the cellular uptake and intracellular distribution mechanisms of PAL-545 HCl in any model system. Studies investigating how this compound permeates the cell membrane—whether through passive diffusion, active transport via membrane proteins, or endocytic pathways—have not been published. Consequently, its subsequent localization to specific organelles or cellular compartments remains uncharacterized.
Quantitative Analysis of Transporter Binding and Functional Activity (e.g., IC50, Ki values) in Preclinical Assays
Consistent with the lack of data on its cellular transport, there is no published quantitative data regarding the binding affinity or functional activity of this compound with any known cellular transporters. Key metrics used to quantify the potency of a compound's interaction with a target, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), have not been reported for this compound in preclinical assays. The absence of this data precludes any assessment of its specificity or potency as a transporter ligand.
Structure Activity Relationship Sar Studies of Pal 545 Hcl and Analogs
Identification of Key Pharmacophoric Features for Monoamine Releasing Activity
The monoamine releasing activity of tryptamine (B22526) derivatives like PAL-545 HCl is largely determined by specific pharmacophoric features that allow for interaction with monoamine transporters. nih.gov These features include an indole (B1671886) ring system and an ethylamine (B1201723) side chain. researchgate.net The indole serves as a crucial aromatic moiety, while the primary amine of the ethylamine side chain is essential for the molecule's interaction with the transporters. researchgate.net
Structural modifications to the basic tryptamine scaffold can significantly alter the compound's pharmacological profile. acs.org The key pharmacophoric elements for monoamine releasing activity in this class of compounds are:
An Indole Nucleus: This bicyclic aromatic system is a fundamental part of the pharmacophore, providing the necessary structural backbone.
A Primary or Secondary Amine: The nitrogen atom on the ethylamine side chain is critical for interaction with the monoamine transporters. Generally, primary and secondary amines are more effective releasers than tertiary amines. nih.gov
An Ethyl Side Chain: The two-carbon linker between the indole ring and the amine group is an optimal length for potent monoamine releasing activity.
Impact of Structural Modifications on Potency and Selectivity for Monoamine Transporters
Systematic structural modifications of the tryptamine scaffold have revealed key insights into the potency and selectivity of compounds like this compound for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.
The introduction of a fluorine atom at the 5-position of the indole ring, as seen in this compound, has a pronounced effect on its activity. Research has shown that this substitution enhances its potency as a dopamine releaser compared to many other tryptamines. nih.gov Specifically, PAL-545 (also referred to as 5-fluoro-α-ethyltryptamine or 7f in some literature) is a potent serotonin and dopamine releasing agent. wikipedia.orgnih.gov
In a comparative study, PAL-545 demonstrated a high potency for serotonin release, with an EC₅₀ value of 36.6 nM. wikipedia.orgnih.gov Its potency for dopamine release was also significant, with an EC₅₀ of 150 nM. wikipedia.orgnih.gov However, its activity as a norepinephrine releaser was considerably weaker, with an EC₅₀ value of 5,334 nM. wikipedia.orgnih.gov This profile indicates that the 5-fluoro substitution contributes to a desirable selectivity for serotonin and dopamine release over norepinephrine release. nih.gov
The α-ethyl group on the side chain also plays a critical role. Compared to its α-methyl analog, 5-fluoro-α-methyltryptamine, the α-ethyl substitution in PAL-545 weakens its norepinephrine releasing activity, thereby increasing its selectivity for the dopamine and serotonin transporters. nih.gov
Below is a data table illustrating the monoamine releasing activity of PAL-545.
| Compound | Target | EC₅₀ (nM) |
| PAL-545 | Serotonin (SERT) | 36.6 |
| PAL-545 | Dopamine (DAT) | 150 |
| PAL-545 | Norepinephrine (NET) | 5334 |
EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect in releasing the respective monoamine. wikipedia.orgnih.gov
Stereochemistry and Enantiomeric Differences in Activity
This compound is a chiral compound due to the stereocenter at the alpha-carbon of the ethylamine side chain. This means it exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-5-fluoro-α-ethyltryptamine and (R)-(-)-5-fluoro-α-ethyltryptamine. In biological systems, which are themselves chiral, enantiomers of a drug can exhibit significantly different pharmacological activities and potencies. wikipedia.orgdntb.gov.ua
For the parent compound, α-ethyltryptamine (αET), studies have shown that the (S)-(+)-enantiomer is a more selective and potent dual serotonin-dopamine releasing agent than the (R)-(-)-enantiomer. wikipedia.org The (S)-(+)-isomer of αET is also a partial agonist at the 5-HT₂ₐ receptor, a property not shared by the (R)-(-)-isomer. wikipedia.orgacs.org Given these findings with the parent compound, it is highly probable that the enantiomers of this compound also exhibit significant differences in their activity at monoamine transporters and receptors. The specific activities of the individual enantiomers of PAL-545 would require further dedicated research for full elucidation.
The differential activity of enantiomers underscores the importance of stereochemistry in drug design and evaluation. dntb.gov.ua The interaction of a chiral drug with its biological target is often compared to a hand fitting into a glove, where one enantiomer may bind much more effectively than the other. wikipedia.org
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling are powerful tools used to investigate and predict the structure-activity relationships of compounds like this compound. nih.gov These methods allow researchers to build three-dimensional models of molecules and simulate their interactions with biological targets, such as the monoamine transporters. Current time information in Bangalore, IN.
Techniques like molecular docking can be employed to predict the binding conformation of this compound within the binding pockets of SERT, DAT, and NET. mdpi.com These simulations can help to identify key amino acid residues that interact with the compound and explain the observed potency and selectivity. For example, modeling could reveal why the 5-fluoro substitution enhances dopamine releasing activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be applied. Current time information in Bangalore, IN. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a series of tryptamine analogs, researchers can predict the monoamine releasing activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. Current time information in Bangalore, IN.
The integration of computational and experimental SAR studies accelerates the drug discovery process by allowing for a more rational design of novel compounds with desired pharmacological profiles. Current time information in Bangalore, IN.
Preclinical Pharmacological Investigations: in Vivo Animal Models
Behavioral Neuroscience Models for Assessing Monoamine System Modulation
No specific studies utilizing behavioral neuroscience models to assess the effects of PAL-545 HCl on the monoamine system are available in the public domain. Such studies would typically involve paradigms like the forced swim test, tail suspension test, or novel object recognition to infer changes in mood, motivation, and cognition. nih.govstanford.edu
Neurochemical Analysis of Neurotransmitter Release in Animal Brain Regions (e.g., Microdialysis)
There is no published research detailing the use of in vivo microdialysis to analyze neurotransmitter release in response to this compound administration. This technique would be crucial for determining its potency and selectivity as a monoamine releasing agent by measuring extracellular levels of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in key brain regions. nih.govcriver.com
In Vivo Imaging Techniques for Studying Neurotransmitter Dynamics in Animal Models (e.g., PET/SPECT for transporter occupancy)
Information regarding the use of Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to study the in vivo transporter occupancy of this compound is not present in the scientific literature. These imaging techniques would provide valuable data on the compound's interaction with monoamine transporters in the living brain. ucl.ac.ukutupub.fi
Comparative Pharmacological Profiles with Established Monoamine Releasing Agents in Preclinical Models
A comparative analysis of this compound with other established monoamine releasing agents like amphetamine or MDMA in preclinical models is not possible due to the absence of primary data on this compound. wikipedia.orgnih.gov
Development and Validation of Refined Preclinical Animal Models for MRA Research
While there is ongoing research into refining preclinical models for monoamine releasing agents to better predict human responses, there are no specific models developed or validated using this compound. herbmedpharmacol.comfrontiersin.org
Biochemical and Enzymatic Interactions in Research Context
Modulation of Neurotransmitter Metabolism Enzymes (e.g., MAO, COMT) in Preclinical Systems
Current preclinical research data available in the public domain does not provide specific information on the direct modulatory effects of PAL-545 HCl on key neurotransmitter metabolism enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Extensive searches of scientific literature did not yield studies investigating the interaction between this compound and these particular enzymatic systems. The primary focus of existing research has been on its role as a heparan sulfate mimetic and its impact on cancer-related pathways.
Intracellular Signaling Pathways Affected by this compound in Cell Lines and Animal Tissues
This compound, also known to the scientific community as PG545, has been demonstrated to modulate several critical intracellular signaling pathways in various preclinical models, primarily in the context of oncology.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):
A significant mechanism of action of this compound involves the induction of endoplasmic reticulum (ER) stress. In preclinical studies involving endometrial and lymphoma cancer cell lines, treatment with this compound led to the activation of the Unfolded Protein Response (UPR). A key pathway activated is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling cascade. This was evidenced by increased levels of phosphorylated PERK (p-PERK) and its downstream targets. The persistent ER stress induced by this compound is considered a contributing factor to its pro-apoptotic effects in cancer cells. In some lymphoma cell models, the apoptotic effects of this compound could be lessened by an inhibitor of PERK, highlighting the importance of this pathway. nih.gov This induction of ER stress is an early cellular response to the compound. nih.gov
Growth Factor Signaling Pathways (VEGF, FGF-2, HB-EGF):
This compound has been shown to inhibit signaling cascades initiated by heparan sulfate-binding growth factors. Specifically, it can attenuate signaling mediated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 2 (FGF-2), and Heparin-Binding EGF-like Growth Factor (HB-EGF). nih.govnih.gov In studies on breast carcinoma and endometrial cancer models, this compound treatment resulted in a decreased phosphorylation of key downstream signaling proteins such as Extracellular signal-regulated kinase (ERK) at Thr202/Tyr204 and Akt at Ser473 following stimulation with these growth factors. nih.gov By interfering with these pathways, this compound can suppress tumor angiogenesis and cell proliferation.
Wnt/β-catenin Signaling Pathway:
Research in pancreatic cancer models has revealed that this compound can interfere with the Wnt/β-catenin signaling pathway. It has been shown to directly interact with Wnt ligands, specifically Wnt3a and Wnt7a. oncotarget.com This interaction inhibits the signaling cascade, leading to reduced levels of β-catenin and its downstream transcriptional targets, which include cyclin D1, MMP-7, and VEGF. oncotarget.com The disruption of this pathway contributes to the anti-proliferative and anti-tumorigenic effects of the compound. oncotarget.com
Toll-Like Receptor 9 (TLR9) Dependent NK Cell Activation:
In murine models of lymphoma, the antitumor effects of this compound have been linked to the activation of Natural Killer (NK) cells in a Toll-Like Receptor 9 (TLR9) dependent manner. nih.gov this compound was found to enhance the activation of TLR9 by its ligand, CpG, within dendritic cells. nih.gov This leads to an increased production of IL-12, which is crucial for the subsequent activation of NK cells and their anti-tumor activity. nih.gov
Affected Intracellular Signaling Pathways by this compound
| Pathway | Key Mediators | Observed Effect in Preclinical Models | Cell/Tissue Type |
|---|---|---|---|
| Endoplasmic Reticulum Stress | PERK, Bip/Grp78, IRE1α, CHOP/GADD153 | Induction of ER stress and Unfolded Protein Response, leading to apoptosis. | Endometrial and Lymphoma cancer cell lines |
| Growth Factor Signaling | VEGF, FGF-2, HB-EGF, p-ERK, p-Akt | Inhibition of growth factor-mediated signaling, reducing phosphorylation of ERK and Akt. | Breast carcinoma and Endometrial cancer models |
| Wnt/β-catenin Signaling | Wnt3a, Wnt7a, β-catenin, Cyclin D1, MMP-7 | Inhibition of signaling, leading to decreased levels of β-catenin and its downstream targets. | Pancreatic cancer models |
| TLR9-dependent NK cell activation | TLR9, CpG, IL-12, NK cells | Enhanced TLR9 activation in dendritic cells, leading to IL-12 production and NK cell activation. | Murine lymphoma models |
Interaction with Other Biological Macromolecules (Beyond Transporters) in Mechanistic Studies
As a heparan sulfate (HS) mimetic, the primary interaction of this compound with other biological macromolecules is central to its mechanism of action.
Heparan Sulfate Proteoglycans (HSPGs) and Growth Factors:
This compound mimics the structure of heparan sulfate, allowing it to compete for the HS-binding domains of various proteins. A key aspect of this is the sequestration of angiogenic growth factors within the extracellular matrix. nih.govplos.org By binding to growth factors such as VEGF and FGF-2, this compound prevents them from interacting with their respective receptors on the cell surface, thereby inhibiting downstream signaling. nih.gov This interaction is a cornerstone of its anti-angiogenic properties.
Wnt Ligands:
As mentioned in the previous section, mechanistic studies have demonstrated a direct interaction between this compound and the Wnt ligands Wnt3a and Wnt7a. oncotarget.com This interaction disrupts the formation of the Wnt-receptor complex, thereby inhibiting the activation of the Wnt/β-catenin signaling pathway. oncotarget.com
SARS-CoV-2 Spike Protein:
Interestingly, research has also explored the interaction of this compound (referred to as Pixatimod in this context) with viral proteins. Studies have shown that it can bind to and destabilize the receptor-binding domain of the SARS-CoV-2 spike protein. acs.org This interaction directly inhibits the binding of the spike protein to the ACE2 receptor, which is the primary entry point for the virus into human cells. acs.org
Interactions of this compound with Biological Macromolecules
| Macromolecule | Nature of Interaction | Functional Consequence |
|---|---|---|
| Angiogenic Growth Factors (e.g., VEGF, FGF-2) | Sequestration via HS mimetic properties | Inhibition of growth factor binding to their cell surface receptors |
| Wnt Ligands (Wnt3a, Wnt7a) | Direct binding and interference | Inhibition of Wnt/β-catenin signaling pathway activation |
| SARS-CoV-2 Spike Protein | Binding and destabilization of the receptor-binding domain | Inhibition of viral entry into host cells via the ACE2 receptor |
Advanced Research Methodologies and Analytical Techniques
Application of Omics Approaches (Proteomics, Metabolomics) for Mechanistic Elucidation
Omics technologies offer a holistic view of the molecular changes induced by a compound. Proteomics and metabolomics are particularly valuable in the study of MRAs.
Proteomics involves the large-scale study of proteins. In the context of MRA research, proteomics can identify changes in protein expression in the brain following compound administration. For instance, studies on monoamine reuptake inhibitors like fluoxetine (B1211875) and venlafaxine (B1195380) have utilized two-dimensional gel electrophoresis and mass spectrometry to identify alterations in proteins associated with neurogenesis, neuronal maintenance, and synaptic plasticity. nih.govresearchgate.net These findings provide a deeper understanding of the long-term adaptive changes that may underlie the therapeutic effects of these drugs. nih.gov
Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. Targeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can quantify changes in neurotransmitter pathways. duke.edunih.gov For example, research on selective serotonin (B10506) reuptake inhibitors (SSRIs) has revealed significant alterations in the tryptophan metabolic pathway, including changes in serotonin and kynurenine (B1673888) levels. nih.govmdpi.comfrontiersin.org Such studies can uncover biomarkers of drug response and provide insights into the broader physiological effects of monoamine modulation. duke.edu
Table 1: Representative Proteomic and Metabolomic Findings in Monoamine Reuptake Inhibitor Research
| Approach | Methodology | Key Findings in MRA Research | Potential Application to PAL-545 HCl |
|---|---|---|---|
| Proteomics | 2D Gel Electrophoresis, Mass Spectrometry | Altered expression of proteins involved in neurogenesis (e.g., IGF-1), neuronal process maintenance (e.g., HCNP), and synaptic plasticity (e.g., Rab4a) following treatment with venlafaxine or fluoxetine. researchgate.net | Identification of specific protein expression changes in response to this compound to elucidate its unique neurobiological impact. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Changes in tryptophan and tyrosine pathways, including altered levels of serotonin, kynurenine, and indole (B1671886) derivatives with SSRI and SNRI treatment. duke.edunih.gov | To map the metabolic signature of this compound, identifying its primary and secondary effects on neurotransmitter and related metabolic pathways. |
Advanced Spectroscopic and Chromatographic Methods for Preclinical Compound Analysis
The precise and sensitive analysis of chemical compounds and their metabolites is fundamental to preclinical research. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose.
Chromatographic methods , such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection (HPLC-ECD), are considered a gold standard for the analysis of monoamine neurotransmitters and their metabolites in biological samples. journal-dtt.orgmdpi.comacnp.org These methods allow for the separation and quantification of various neurotransmitters from complex biological matrices. journal-dtt.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also powerful tools for identifying and quantifying novel psychoactive substances and their metabolites, offering high sensitivity and specificity. nih.govresearchgate.netspectroscopyonline.com
Spectroscopic techniques , including infrared (IR) and Raman spectroscopy, provide rapid and non-destructive methods for the identification of chemical compounds. rsc.org These techniques can distinguish between closely related compounds based on their unique spectral fingerprints. rsc.org Femtosecond laser ionization mass spectrometry (fs-LIMS) is an emerging technique that can provide clear molecular ion information, aiding in the structural elucidation of novel compounds. acs.org
Table 2: Advanced Analytical Techniques in Monoamine Modulator Research
| Technique | Principle | Application in MRA Research |
|---|---|---|
| HPLC-ECD | Separation of compounds by HPLC followed by detection of electroactive substances. | Quantification of monoamine neurotransmitters and their metabolites in microdialysis samples from brain tissue. mdpi.comacnp.org |
| LC-MS/MS | High-resolution separation by liquid chromatography with highly sensitive and specific detection by tandem mass spectrometry. | Identification and quantification of novel psychoactive substances and their metabolites in biological fluids. researchgate.netspectroscopyonline.com |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Analysis of structural isomers and identification of unknown compounds in seized drug samples. spectroscopyonline.com |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to obtain a vibrational spectrum unique to a molecule. | Rapid, non-destructive identification of novel psychoactive substances. rsc.org |
Utilization of Optogenetic and Chemogenetic Approaches in MRA Research
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations. These methods are invaluable for dissecting the neural circuits underlying the effects of monoamine modulators.
Optogenetics uses light-sensitive proteins (opsins) to control the activity of genetically targeted neurons with high temporal precision. frontiersin.orgnih.gov By expressing opsins in specific neuronal populations, such as serotonin or dopamine (B1211576) neurons, researchers can activate or inhibit these cells with light to study their role in behavior. frontiersin.orgnih.govacs.org For example, optogenetic stimulation of dorsal raphe nucleus serotonin neurons has been shown to produce antidepressant-like effects in animal models. frontiersin.org This approach can help to pinpoint the specific neural circuits that mediate the therapeutic actions of MRAs. nih.govresearchgate.net
High-Throughput Screening Methodologies for the Discovery of Novel Monoamine Modulators
The discovery of new psychoactive compounds often begins with high-throughput screening (HTS) of large chemical libraries. HTS assays are designed to rapidly and efficiently identify compounds that interact with a specific biological target.
For monoamine modulators, HTS assays are often based on measuring the inhibition of monoamine oxidase (MAO) or the blockade of monoamine transporters. bioassaysys.comnih.govabcam.comnih.govscispace.com These assays typically use fluorometric or colorimetric readouts to detect enzyme activity or transporter function. bioassaysys.comabcam.comnih.govscispace.com For example, a common HTS assay for MAO inhibitors measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction. bioassaysys.comabcam.com The development of robust and automated HTS platforms has significantly accelerated the pace of drug discovery in this area, enabling the screening of thousands of compounds per day. bioassaysys.com
Theoretical Frameworks and Future Research Perspectives
Conceptual Models Explaining Monoamine Releasing Agent Action
Monoamine releasing agents (MRAs) like PAL-545 HCl, also known as 5-Fluoro-α-ethyltryptamine, exert their effects by increasing the extracellular concentrations of monoamine neurotransmitters, namely serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgwikipedia.org This is achieved by interacting with the respective monoamine transporters (MATs): the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). wikipedia.org
The primary mechanism of action involves the reversal of the normal function of these transporters. wikipedia.org Instead of taking up neurotransmitters from the synapse back into the presynaptic neuron, MRAs induce a state where the transporters move neurotransmitters out of the neuron and into the synaptic cleft. wikipedia.org This process, known as reverse transport or efflux, leads to a significant rise in synaptic neurotransmitter levels, thereby enhancing monoaminergic signaling. wikipedia.org
Many MRAs are substrates for the MATs, meaning they are transported into the neuron by the same machinery that handles the endogenous neurotransmitters. wikipedia.orgnih.gov Once inside, they can also interfere with the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from storage vesicles into the cytoplasm, further increasing the pool of neurotransmitters available for reverse transport. wikipedia.org The "weak base hypothesis" suggests that amphetamine-like MRAs accumulate in synaptic vesicles, dissipating the proton gradient necessary for monoamine uptake into these vesicles. nih.gov
The specific effects of an MRA depend on its selectivity for the different monoamine transporters. For instance, PAL-545 is characterized as a serotonin-dopamine releasing agent (SDRA), indicating a pronounced effect on both serotonin and dopamine systems. wikipedia.org In rat brain synaptosomes, PAL-545 demonstrated EC₅₀ values of 36.6 nM for serotonin release and 150 nM for dopamine release, while being significantly less potent at inducing norepinephrine release (EC₅₀ of 5,334 nM). wikipedia.org This profile distinguishes it from other MRAs that may have a different balance of activity, such as amphetamine, which is more selective for dopamine and norepinephrine release. wikipedia.orgnih.gov
Directions for Rational Design and Optimization of Next-Generation Compounds
The rational design of next-generation neurotransmitter modulators is increasingly reliant on a deep understanding of the molecular targets and the application of advanced computational and synthetic techniques. patsnap.comnih.gov
Key strategies include:
Structure-Based Drug Design: The availability of crystal structures for monoamine transporters and receptors allows for the use of structure-based design approaches. mdpi.comnih.gov This enables the design of ligands with improved affinity and selectivity by understanding the specific interactions between the compound and its target. mdpi.com
Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods can be employed. mdpi.com These approaches analyze the properties of known active compounds to build pharmacophore models that guide the design of new molecules with similar or improved activity. mdpi.com
Fragment-Based Drug Design (FBDD): This technique involves screening smaller chemical fragments that can be grown or linked together to create a more potent and selective lead compound. patsnap.com
Targeting Allosteric Sites: As mentioned previously, designing allosteric modulators is a key strategy for achieving greater selectivity and novel pharmacological profiles. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in MRA Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, including the development of monoamine releasing agents. nih.govacs.orgmdpi.com
Applications of AI/ML in MRA Research:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel molecular targets for MRAs. nih.govacs.org
Virtual Screening and Hit Identification: ML models, such as support vector machines and neural networks, can be trained on large chemical libraries to predict the biological activity of new compounds, accelerating the identification of promising hits. acs.orgacs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can enhance QSAR models that predict how a molecule's chemical structure relates to its biological activity, guiding the optimization of lead compounds. nih.govacs.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. nih.gov
Predictive Modeling of Pharmacokinetics and Toxicity: ML can be used to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile, helping to identify potential liabilities early in the drug discovery process. nih.gov
Hypothesis Generation: Machine learning tools can generate hypotheses about the structural features that are important for a compound's biological activity. acs.org For example, one study used a machine learning tool to hypothesize that pyrazole, benzene (B151609) ring, and amide-containing structures could exhibit potent inhibitory activity against monoamine oxidase. acs.org
By integrating these computational approaches, researchers can accelerate the discovery and development of novel, safer, and more effective monoamine releasing agents. patsnap.commdpi.com
Compound Information
| Compound Name | Other Names |
| This compound | 5-Fluoro-α-ethyltryptamine HCl; 5-F-AET HCl |
| Serotonin | 5-Hydroxytryptamine; 5-HT |
| Dopamine | DA |
| Norepinephrine | Noradrenaline; NE |
| Amphetamine | |
| Methamphetamine | |
| Fenfluramine | |
| Nitric Oxide | NO |
| d-Serine | |
| Hydrochloric Acid | HCl; Muriatic Acid |
Research Findings on PAL-545
| Parameter | Value | Reference |
| Monoamine Release (EC₅₀, nM) in rat brain synaptosomes | ||
| Serotonin | 36.6 | wikipedia.org |
| Dopamine | 150 | wikipedia.org |
| Norepinephrine | 5,334 | wikipedia.org |
| 5-HT₂A Receptor Activity | ||
| EC₅₀ (nM) | 246 | wikipedia.org |
| Eₘₐₓ (%) | 87 | wikipedia.org |
| Monoamine Oxidase A (MAO-A) Inhibition | ||
| IC₅₀ (nM) | 2,480 | wikipedia.org |
Q & A
Q. How can researchers balance brevity and completeness when reporting this compound’s experimental results?
- Methodological Answer :
- Concise Visualization : Use heatmaps for multi-parameter data (e.g., IC across cell lines) .
- Supplementary Material : Archive extended protocols, raw spectra, and statistical code to avoid overcrowding the main text .
Literature and Collaboration
Q. What strategies improve the efficiency of literature reviews for this compound-related research?
Q. How should interdisciplinary teams allocate tasks in this compound projects to maximize productivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
